

Spectroscopic Data for Novel Pyridine Compounds: An In-depth Technical Guide

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Compound of Interest

Compound Name: 5-Bromo-3-ethynylpyridin-2-ylamine

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the spectroscopic characterization of novel pyridine compounds, which are pivotal scaffolds in medicinal chemistry. The successful elucidation of the structure of these compounds is fundamental for understanding their biological activity and for the development of new therapeutic agents. This document outlines the key spectroscopic techniques used for characterization, presents exemplary data in a structured format, and provides detailed experimental protocols.

Core Spectroscopic Techniques for Pyridine Compound Characterization

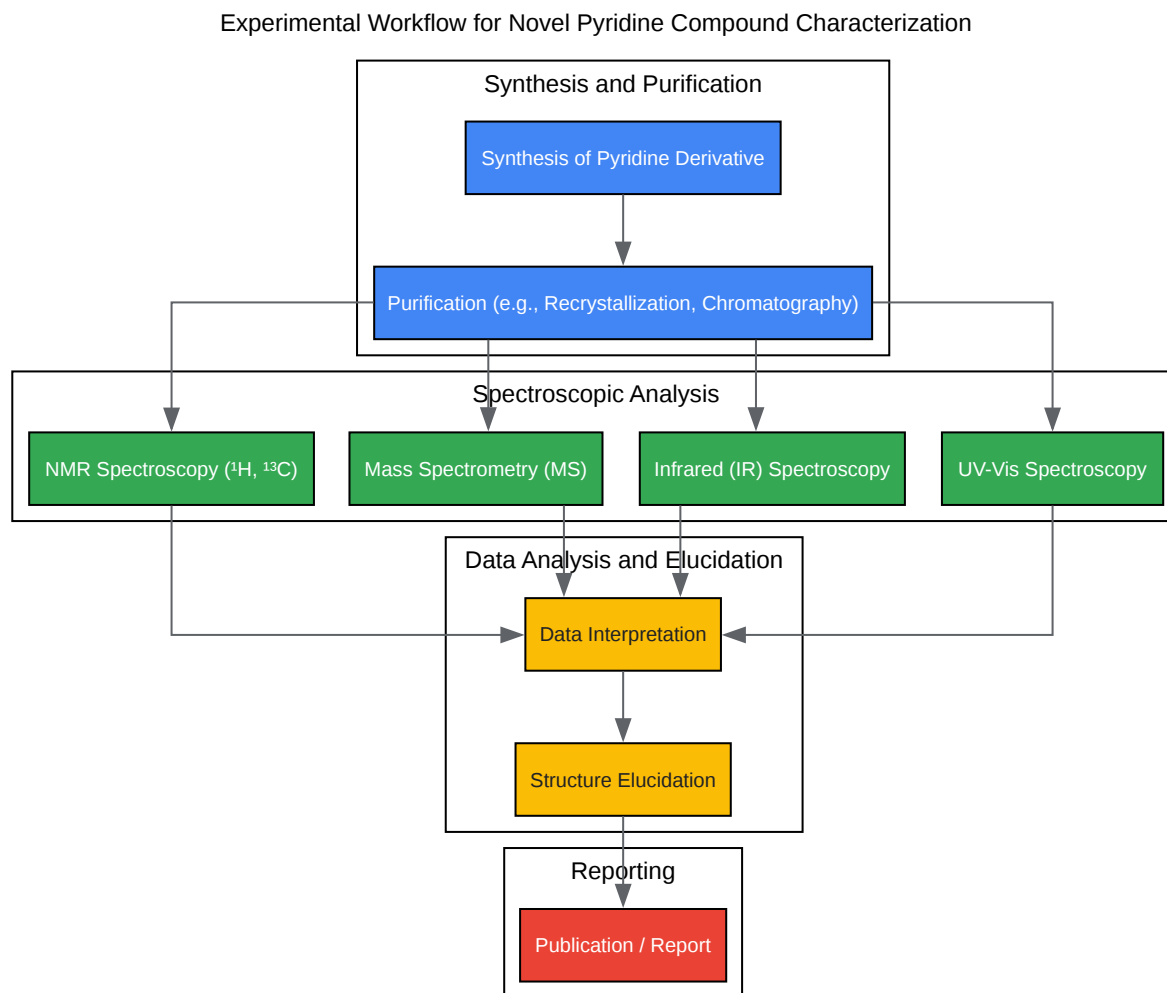
The structural elucidation of novel pyridine derivatives relies on a combination of modern spectroscopic methods. Each technique provides unique and complementary information about the molecular structure.

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR are indispensable for determining the carbon-hydrogen framework of a molecule. Chemical shifts, coupling constants, and correlation spectra (like COSY and HMBC) help in assigning the positions of substituents on the pyridine ring.^[1] The electronic nature of these substituents significantly influences the chemical shifts of the ring's protons and carbons.^{[1][2]}

- **Mass Spectrometry (MS):** This technique provides the molecular weight of the compound and, through fragmentation patterns, offers clues about its structure. High-resolution mass spectrometry (HRMS) can determine the elemental composition with high accuracy.^{[3][4]}
- **Infrared (IR) Spectroscopy:** IR spectroscopy is used to identify the functional groups present in the molecule. Characteristic absorption bands reveal the presence of C=O, N-H, C-N, and other significant bonds.^{[3][5]} The C-H stretching vibrations of the pyridine ring are typically observed in the 3000–3200 cm^{-1} region.^{[6][7]}
- **Ultraviolet-Visible (UV-Vis) Spectroscopy:** This technique provides information about the electronic transitions within the molecule. The absorption maxima can be influenced by the solvent and the substituents on the pyridine ring.^{[8][9]} For pyridine itself, absorption maxima are observed around 254 nm.^{[8][9]}

Experimental Workflow for Synthesis and Characterization

The general workflow for the synthesis and characterization of novel pyridine compounds follows a logical progression from synthesis and purification to detailed structural analysis using a suite of spectroscopic techniques.



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Caption: General experimental workflow for the synthesis and spectroscopic characterization of novel pyridine compounds.

Spectroscopic Data of Exemplary Novel Pyridine Compounds

The following tables summarize the spectroscopic data for representative novel pyridine derivatives, providing a clear comparison of their key characteristics.

2-Amino-4-aryl-6-sulfanyl-pyridine-3,5-dicarbonitriles

A common synthetic route to novel pyridines is through a one-pot multicomponent reaction.^[10]

Table 1: ¹H NMR Spectroscopic Data (δ, ppm)

Compound	Ar-H	NH ₂
3a	7.50-7.65 (m)	5.80 (s)
3b	7.40-7.55 (m)	5.75 (s)

Table 2: ¹³C NMR Spectroscopic Data (δ, ppm)

Compound	C=N	Ar-C	C-S	C-NH ₂
3a	115.2, 116.8	128.5, 129.3, 130.1, 135.4	158.9	160.2
3b	115.0, 116.5	128.0, 129.8, 131.5, 136.0	159.1	160.5

Table 3: IR Spectroscopic Data (ν, cm⁻¹)

Compound	N-H	C≡N	C=C
3a	3450, 3340	2220	1610, 1580
3b	3455, 3345	2218	1612, 1585

Table 4: Mass Spectrometry Data (m/z)

Compound	[M+H] ⁺ (Calculated)	[M+H] ⁺ (Found)
3a	286.1344	286.1343
3b	316.1450	316.1446

4-(methoxymethyl)-6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile and Derivatives

This class of compounds has been synthesized and characterized, with their structures confirmed by various spectroscopic techniques including single-crystal X-ray diffraction.[\[3\]](#)[\[11\]](#)

Table 5: ¹H NMR Spectroscopic Data (δ, ppm) in DMSO-d₆

Compound	N-H	CH ₂ O	OCH ₃	CH ₃
1	12.35 (s, 1H)	4.50 (s, 2H)	3.30 (s, 3H)	2.40 (s, 3H)
2	13.27 (s, 1H)	4.58 (s, 2H)	3.35 (s, 3H)	2.49 (s, 3H)

Table 6: ¹³C NMR Spectroscopic Data (δ, ppm) in DMSO-d₆

Compound	C=O	C-5	C-4	C-3	C-6	C≡N	CH ₂ O	OCH ₃	CH ₃
1	160.21	103.71	152.36	133.12	115.21	96.38	70.52	58.36	19.13
2	159.41	151.82	151.26	132.21	114.21	101.56	69.73	59.26	17.70

Table 7: IR Spectroscopic Data (ν, cm⁻¹)

Compound	N-H	C=O	C≡N
1	3438	1654	2221
2	3440	1660	2225

Table 8: UV-Vis Spectroscopic Data (λ_{max}, nm) in Ethanol

Compound	λ_{max}
1	325
2	332

Detailed Experimental Protocols

General Synthesis of 2-Amino-4-aryl-6-sulfanyl-pyridine-3,5-dicarbonitriles

A one-pot multicomponent reaction is a common and efficient method for synthesizing substituted pyridines.[10] This typically involves the condensation of an aldehyde, a compound with an active methylene group such as malononitrile, and a thiol in the presence of a base catalyst. The reactants are mixed in a suitable solvent, such as ethanol, and stirred at room temperature for a specified period. The product is then isolated by filtration and purified, often by recrystallization.

NMR Spectroscopy

For NMR analysis, a solution of the substituted pyridine is prepared in a deuterated solvent (e.g., CDCl_3 , DMSO-d_6) at a concentration of 5-10 mg in 0.5-0.6 mL.[1] ^1H and ^{13}C NMR spectra are recorded on a spectrometer, typically operating at a frequency of 400 MHz or higher for ^1H . Chemical shifts are reported in parts per million (ppm) relative to a tetramethylsilane (TMS) internal standard.

Mass Spectrometry

High-resolution mass spectra are often obtained using an Orbitrap mass spectrometer with electrospray ionization (ESI).[4] Samples are typically dissolved in a suitable solvent like methanol or acetonitrile and introduced into the mass spectrometer via direct infusion.

Infrared Spectroscopy

FTIR spectra are commonly recorded using KBr pellets or as a thin film on a salt plate. The spectra are typically scanned over a range of 4000 to 400 cm^{-1} .

UV-Vis Spectroscopy

UV-Vis spectra are recorded using a spectrophotometer with quartz cells.^[11] The compound is dissolved in a suitable solvent, such as ethanol or dichloromethane, and the absorbance is measured over a specific wavelength range, typically 200-600 nm.^{[11][12]}

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